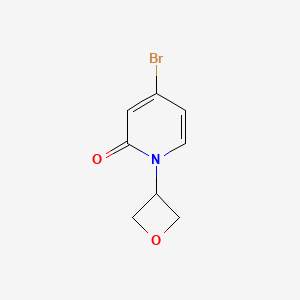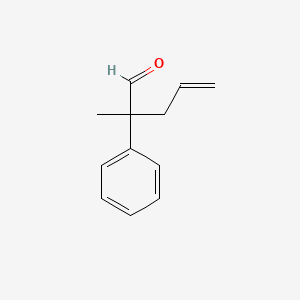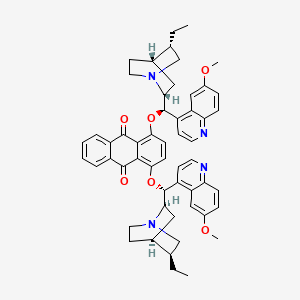
6-METHOXY-2,2-DIMETHYL-2H-CHROMENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It belongs to the class of organic compounds known as benzopyrans, which are characterized by a benzene ring fused to a pyran ring. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2,2-DIMETHYL-2H-CHROMENE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine with methoxy-substituted benzaldehydes . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2,2-dimethyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
6-Methoxy-2,2-dimethyl-2H-1-benzopyran has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-METHOXY-2,2-DIMETHYL-2H-CHROMENE involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes, leading to changes in cellular metabolism and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Precocene I: Another benzopyran derivative with similar structural features but different functional groups.
Ageratochromene: A compound with a similar benzopyran core but different substituents.
Dimethylmethoxy Chromanol: A related compound with antioxidant properties.
Uniqueness
6-Methoxy-2,2-dimethyl-2H-1-benzopyran is unique due to its specific methoxy and dimethyl substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
22927-97-5 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
6-methoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-6-9-8-10(13-3)4-5-11(9)14-12/h4-8H,1-3H3 |
Clé InChI |
GBNGEWROXPPBOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC(=C2)OC)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B8802221.png)

![3-Bromoimidazo[1,2-b]pyridazin-6-ol](/img/structure/B8802228.png)







![Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8802279.png)

